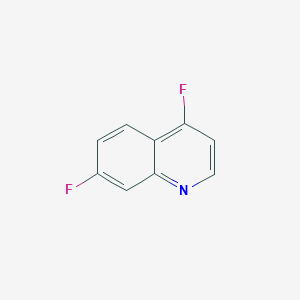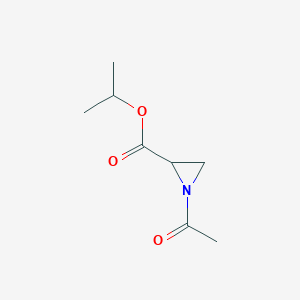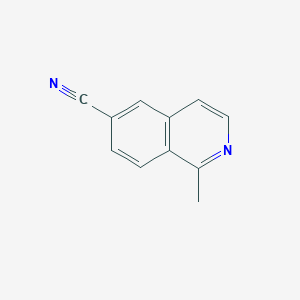
4,7-Difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. For example, the treatment of 4,7-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can form carbon-carbon bonds through reactions like Suzuki and Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in liquid ammonia.
Oxidation: Oxidizing agents like potassium permanganate.
Cross-Coupling: Palladium catalysts and organoboron compounds.
Major Products: The reactions of this compound can yield a variety of products, including substituted quinolines and complex heterocyclic compounds, depending on the reagents and conditions used .
Scientific Research Applications
4,7-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. It is a key intermediate in the synthesis of various pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 4,7-Difluoroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
5,7-Difluoroquinoline: Another fluorinated quinoline with different substitution patterns.
7-Fluoro-4-chloroquinoline: Exhibits unique reactivity due to the presence of both fluorine and chlorine atoms.
Uniqueness: 4,7-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
4,7-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
InChI Key |
VCADDLPEDCZOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)


![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)






![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
